An In-Depth Technical Guide to 2-(5-Butyl-1h-indol-3-yl)ethanamine Hydrochloride: Synthesis, Characterization, and Pharmacological Considerations
An In-Depth Technical Guide to 2-(5-Butyl-1h-indol-3-yl)ethanamine Hydrochloride: Synthesis, Characterization, and Pharmacological Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(5-Butyl-1h-indol-3-yl)ethanamine hydrochloride, a tryptamine derivative of significant interest in medicinal chemistry and pharmacology. This document details the compound's chemical properties, provides a robust, step-by-step synthesis protocol based on the Fischer indole synthesis, and outlines modern analytical techniques for its characterization. Furthermore, it delves into the anticipated pharmacological profile, drawing upon the established structure-activity relationships of 5-substituted tryptamines, with a focus on their interaction with serotonergic systems. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents targeting the central nervous system.
Introduction
Tryptamine and its derivatives represent a cornerstone in neuropharmacology, encompassing a wide range of biologically active molecules, from endogenous neurotransmitters like serotonin to potent psychoactive compounds. The indole scaffold, the core of the tryptamine structure, is a privileged motif in drug discovery, lending itself to a variety of substitutions that can fine-tune pharmacological activity. The introduction of an alkyl group at the 5-position of the indole ring, as seen in 2-(5-Butyl-1h-indol-3-yl)ethanamine, is a key modification known to influence receptor binding affinity and functional activity, particularly at serotonin receptors. This guide provides a detailed exploration of the hydrochloride salt of this compound, a form often favored for its improved solubility and stability.
Chemical Properties and Data
The hydrochloride salt of 2-(5-Butyl-1h-indol-3-yl)ethanamine is formed by the reaction of the free base with hydrochloric acid. This conversion to a salt is a standard practice in pharmaceutical chemistry to enhance the compound's physical and chemical properties for research and potential therapeutic applications.
| Property | Value | Source |
| Chemical Name | 2-(5-Butyl-1h-indol-3-yl)ethanamine hydrochloride | N/A |
| Synonyms | 5-Butyltryptamine HCl | N/A |
| CAS Number | 1019-47-2 | [1] |
| Molecular Formula | C₁₄H₂₁ClN₂ | Calculated |
| Molecular Weight | 252.79 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents | N/A |
Calculation of Molecular Formula and Weight: The molecular formula of the free base is C₁₄H₂₀N₂. The addition of one molecule of hydrochloric acid (HCl) results in the molecular formula C₁₄H₂₁ClN₂ for the hydrochloride salt.
The molecular weight of the free base is 216.32 g/mol . The molecular weight of HCl is approximately 36.46 g/mol . Therefore, the molecular weight of the hydrochloride salt is 216.32 + 36.46 = 252.78 g/mol .
Synthesis and Purification
The synthesis of 2-(5-Butyl-1h-indol-3-yl)ethanamine hydrochloride is most effectively achieved through the Fischer indole synthesis, a classic and versatile method for constructing the indole ring system.[2][3] This multi-step process involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[2]
Synthetic Pathway Overview
Caption: Synthetic route to 2-(5-Butyl-1h-indol-3-yl)ethanamine HCl.
Experimental Protocol
Step 1: Synthesis of 4-Butylaniline
The synthesis of the key intermediate, 4-butylaniline, can be achieved from n-butylbenzene.
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Nitration of n-Butylbenzene: n-Butylbenzene is nitrated using a mixture of nitric acid and sulfuric acid to yield 4-nitro-n-butylbenzene.[4] The reaction temperature must be carefully controlled to favor para-substitution and minimize the formation of ortho and meta isomers.
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Reduction of 4-Nitro-n-butylbenzene: The nitro group of 4-nitro-n-butylbenzene is then reduced to an amine to give 4-butylaniline.[4] This can be accomplished through various methods, including catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst, or by using reducing agents like tin and hydrochloric acid.
Step 2: Fischer Indole Synthesis
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Formation of 4-Butylphenylhydrazine: 4-Butylaniline is converted to its corresponding diazonium salt using sodium nitrite and hydrochloric acid at low temperatures. The diazonium salt is then reduced, for instance with sodium sulfite, to yield 4-butylphenylhydrazine.
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Condensation with 4-(Dimethylamino)butyraldehyde diethyl acetal: The 4-butylphenylhydrazine is reacted with 4-(dimethylamino)butyraldehyde diethyl acetal in the presence of an acid catalyst, such as sulfuric acid or polyphosphoric acid, to form the phenylhydrazone intermediate.[5]
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Cyclization to form the Indole Ring: The reaction mixture is heated to induce the[6][6]-sigmatropic rearrangement and subsequent cyclization characteristic of the Fischer indole synthesis.[2] This step results in the formation of the 5-butyl-substituted indole ring.
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Work-up and Isolation of the Free Base: The reaction is quenched, and the product is extracted and purified. Purification is typically achieved through column chromatography on silica gel.[7]
Step 3: Formation of the Hydrochloride Salt
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Dissolution: The purified 2-(5-Butyl-1h-indol-3-yl)ethanamine free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
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Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise to the solution of the free base with stirring.
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Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum to yield the final product.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.
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¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals to expect include those for the aromatic protons on the indole ring, the protons of the butyl chain, and the protons of the ethylamine side chain. The integration of these signals will correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the compound.[8] A reversed-phase HPLC method, coupled with a UV detector, can be developed to separate the target compound from any impurities or starting materials.
Pharmacological Profile and Mechanism of Action
The pharmacological activity of 2-(5-Butyl-1h-indol-3-yl)ethanamine hydrochloride is predicted to be primarily mediated by its interaction with serotonin (5-HT) receptors.[9] The butyl substitution at the 5-position of the indole ring is expected to significantly influence its receptor binding profile.
Interaction with Serotonin Receptors
Substituted tryptamines are well-known to act as agonists or partial agonists at various serotonin receptor subtypes.[10]
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5-HT₂A Receptor: This receptor is the primary target for classic psychedelic tryptamines. The 5-butyl substitution may modulate the affinity and efficacy at this receptor, potentially influencing any psychoactive properties.
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5-HT₁A Receptor: Many tryptamines also exhibit affinity for the 5-HT₁A receptor, which is implicated in anxiolytic and antidepressant effects.
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Other 5-HT Receptors: The compound may also interact with other serotonin receptor subtypes, such as 5-HT₁D, 5-HT₂C, and others, contributing to a complex pharmacological profile.[11]
The overall effect of the compound will depend on its specific affinity (Ki) and functional activity (e.g., agonist, partial agonist, or antagonist) at each of these receptor subtypes.
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